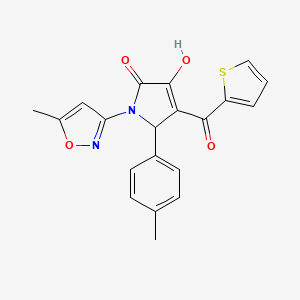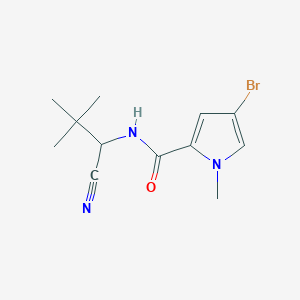
2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde
概要
説明
Thiophene-based compounds are a class of heterocyclic compounds that have been widely studied due to their potential applications in various fields . They are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The presence of sulfur in the ring system contributes to the unique properties of thiophene and its derivatives .Chemical Reactions Analysis
Thiophene-based compounds are known to undergo a variety of chemical reactions. For example, reaction of thiophene with butyl lithium gives 2-lithiothiophene, also called 2-thienyllithium. This reagent reacts with electrophiles to give thienyl derivatives .Physical and Chemical Properties Analysis
Thiophene-based compounds are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure . They are also known for their good thermal stability .科学的研究の応用
Antimicrobial and Anti-Inflammatory Applications
- Synthesis and Biological Activity: A derivative of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde was used to synthesize new thiazole and pyrazoline heterocycles, showing antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
- Chitosan Schiff Bases Synthesis: Derivatives including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde were reacted with chitosan to form Schiff bases, which displayed significant antimicrobial activity (Hamed et al., 2020).
- Antimicrobial Activity of Novel Derivatives: Various derivatives of 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde demonstrated potent antimicrobial activity (Gaikwad et al., 2013).
Material Chemistry and Sensor Applications
- Structure-Physicochemical Properties Relationship: Substituted thiophene-2-carbaldehydes were used in synthesizing thiazolo[5,4-d]thiazoles, emphasizing the relationship between structure and physicochemical properties, particularly in material chemistry applications (Tokárová & Biathová, 2018).
- Fluorescent Sensor for Ferric Ion: 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized as a novel fluorescent sensor, displaying strong quenching of fluorescence in the presence of Fe3+ ions (Zhang et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition for Aluminum Alloy: Thiophene derivatives, including (E)-thiophene-2-carbaldehyde oxime, were investigated for their inhibitory properties on AA2024-T3 aluminum alloy in hydrochloric acid medium, showing high inhibition efficiency (Arrousse et al., 2022).
作用機序
The mechanism of action of thiophene-based compounds can vary widely depending on their structure and the specific application. For example, some thiophene-based compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRGDHUZOZOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256420-30-1 | |
| Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2407756.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)
![3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile](/img/structure/B2407760.png)
![4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2407762.png)


![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2407767.png)
![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2407768.png)
![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407773.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)

